D-Ribose(mixture of isomers)-13c5

Metabolomics Stable Isotope Labeling Mass Spectrometry

Select D-Ribose(mixture of isomers)-13C5 for unambiguous stable isotope dilution mass spectrometry (SIDA). The uniform 13C5 labeling delivers a definitive +5 Da mass shift, ensuring complete baseline separation from the endogenous analyte's natural M+1 isotopic envelope—a critical advantage over single-13C or unlabeled standards. Achieve accurate quantification of ribose, ribose-phosphate, and nucleoside pools in complex matrices (plasma, urine, cell lysates). With ≥98% chemical purity and 98-99 atom% 13C enrichment, this tracer also enables flux analysis through the ribose salvage pathway versus de novo nucleotide synthesis, and chemoenzymatic synthesis of uniformly 13C-labeled nucleotides for high-resolution NMR.

Molecular Formula C5H10O5
Molecular Weight 155.09 g/mol
Cat. No. B12387467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose(mixture of isomers)-13c5
Molecular FormulaC5H10O5
Molecular Weight155.09 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1
InChIKeyPYMYPHUHKUWMLA-HWVHBAICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose(mixture of isomers)-13C5: Technical Baseline for Procurement Specification of a Uniform 13C5-Labeled Pentose Tracer


D-Ribose(mixture of isomers)-13C5 (CAS 202114-47-4) is a stable isotope-labeled analog of the endogenous pentose sugar D-ribose, in which all five carbon atoms are uniformly enriched with the non-radioactive carbon-13 isotope . With a molecular formula of ¹³C₅H₁₀O₅ and a molecular weight of 155.09 Da, this compound serves as a chemically identical, yet mass-shifted, tracer for investigating ribose-dependent metabolic pathways, including nucleotide biosynthesis and ATP production, via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . The 'mixture of isomers' designation reflects the natural equilibrium of furanose and pyranose ring forms, making it a suitable internal standard or tracer for complex biological matrices where the unlabeled endogenous analyte exhibits the same isomeric distribution.

Why Unlabeled D-Ribose or Site-Specifically Labeled Analogs Cannot Substitute for D-Ribose(mixture of isomers)-13C5 in Quantitative MS Workflows


Generic, unlabeled D-ribose (MW 150.13 Da) cannot function as an internal standard for quantitative mass spectrometry due to its identical mass and chromatographic behavior with the endogenous analyte, precluding any differentiation in the detector [1]. Furthermore, site-specifically labeled analogs (e.g., D-Ribose-1-13C or D-Ribose-5-13C) introduce a mass shift of only +1 Da, which may be insufficient to resolve the analyte peak from the natural abundance M+1 isotopic envelope of the unlabeled compound, especially for low-abundance metabolites [2]. Uniformly labeled 13C5-ribose provides a distinct +5 Da mass shift (M+5), ensuring complete baseline separation in MS1 scans and enabling accurate quantification via stable isotope dilution analysis (SIDA) without interference from the natural 13C abundance of the analyte . Substitution with uniformly 13C-labeled glucose ([U-13C6]glucose) is also inadequate, as its distinct metabolic entry point and 6-carbon structure make it unsuitable for tracing the specific fate of the ribose moiety in nucleic acids or for use as a ribose-specific internal standard.

Quantitative Differentiation Evidence for D-Ribose(mixture of isomers)-13C5 Against Closest Analogs


Isotopic Enrichment: 98-99 atom% 13C in D-Ribose(mixture of isomers)-13C5 vs. 1.1% Natural Abundance in Unlabeled D-Ribose

D-Ribose(mixture of isomers)-13C5 is commercially available with a certified isotopic enrichment of 98-99 atom % 13C . This represents an approximately 90-fold increase in 13C abundance compared to unlabeled D-ribose, which contains the natural isotopic abundance of ~1.1% 13C [1]. This high enrichment is essential for achieving a signal-to-noise ratio that enables the detection of low-abundance labeled metabolites in complex biological samples.

Metabolomics Stable Isotope Labeling Mass Spectrometry

Mass Shift for MS Detection: +5 Da for D-Ribose(mixture of isomers)-13C5 vs. +1 Da for D-Ribose-1-13C

Uniform 13C5-labeling results in a mass shift of +5 Da relative to unlabeled D-ribose (MW 150.13 vs. 155.09 Da) . This is substantially larger than the +1 Da shift observed with mono-labeled analogs like D-Ribose-1-13C . The +5 Da shift ensures the labeled internal standard peak is completely resolved from the M+1, M+2, and M+3 natural isotopic peaks of the unlabeled analyte, a critical requirement for accurate peak integration and quantification in complex matrices.

Quantitative Proteomics Metabolomics LC-MS/MS

Chemical Purity: ≥99% for D-Ribose(mixture of isomers)-13C5 vs. Unspecified Purity in Research-Grade Unlabeled Ribose

Commercial sources of D-Ribose(mixture of isomers)-13C5, such as Aladdin Scientific and Sigma-Aldrich, specify a chemical purity of ≥99% . In contrast, common research-grade, unlabeled D-ribose is often supplied with a lower specified purity (e.g., ≥98%) or without a strict quantitative purity statement, increasing the risk of interfering impurities in sensitive analytical workflows.

Analytical Chemistry Reference Standards Quality Control

Validated Use in Stable Isotope Dilution Analysis (SIDA) for Clinical Metabolite Quantitation

D-Ribose-13C5 has been employed as a stable isotope-labeled internal standard in a validated SIDA-LC-MS/MS method for quantifying advanced glycation end-products (AGEs) of creatinine in human biofluids from type 2 diabetic patients and healthy controls [1]. This demonstrates the compound's proven utility in rigorous, quantitative clinical research applications where alternative unlabeled standards would be ineffective.

Clinical Metabolomics Biomarker Validation Stable Isotope Dilution

Dynamic Metabolic Flux Tracing: D-Ribose(mixture of isomers)-13C5 Enables Quantitation of Ribose-Specific Pathway Contributions

In a 2025 Nature study, [ribose-13C5]adenosine was used as a tracer to investigate the contribution of RNA-derived ribose to central carbon metabolism. The study quantified the fractional contribution of ribose-1-phosphate (r1p) to 3-phosphoglycerate (3pg) and TCA cycle metabolites, finding that RNA can fuel central carbon metabolism under specific conditions [1]. This demonstrates the compound's utility in generating dynamic, quantitative flux data that cannot be obtained with unlabeled compounds or broad-spectrum tracers like [U-13C]glucose.

Metabolic Flux Analysis Nucleotide Metabolism Cancer Metabolism

In Vivo Generation of 1:1 Labeled/Unlabeled Ribose for Untargeted Nucleoside Profiling

A metabolic labeling strategy using [U-13C]glucose to generate an approximately 1:1 ratio of 13C5-labeled and unlabeled deoxyribose moieties in vivo has been developed for untargeted profiling of nucleic acid modifications [1]. This approach leverages the distinct +5 Da mass shift of the ribose moiety to confidently distinguish authentic endogenous nucleoside signals from background contaminants via neutral loss scanning in MRM-MS. The method enabled detection of rare modifications like 5-formylcytosine at frequencies as low as one in 10^6-10^7 bases and identified potential artifacts in 6mA detection.

Epigenetics Nucleic Acid Modifications Mass Spectrometry Imaging

Procurement-Driven Application Scenarios for D-Ribose(mixture of isomers)-13C5 Based on Quantitative Evidence


High-Confidence Quantitation of Ribose-Containing Metabolites in Clinical Biofluids via SIDA-LC-MS/MS

Procure D-Ribose(mixture of isomers)-13C5 as the optimal internal standard for developing and validating stable isotope dilution LC-MS/MS assays targeting ribose, ribose-phosphate, or ribose-containing metabolites (e.g., nucleosides, AGEs) in complex matrices like human plasma or urine. The compound's ≥99% chemical purity, 98-99 atom% 13C enrichment, and distinct +5 Da mass shift ensure baseline resolution from the endogenous analyte's natural isotopic envelope, enabling accurate quantification as demonstrated in clinical studies of diabetic patients [1].

Pathway-Specific Metabolic Flux Analysis of Nucleotide and RNA Metabolism in Cancer Cells

Utilize D-Ribose(mixture of isomers)-13C5 as a selective tracer to dissect the contribution of the ribose salvage pathway versus de novo synthesis to nucleotide pools in cancer or proliferating cells. By tracing the incorporation of the 13C5-labeled ribose moiety into RNA and DNA, researchers can quantify flux through specific pathways that are obscured when using broad-spectrum tracers like [U-13C]glucose, as demonstrated in recent high-impact studies [1]. This application is critical for identifying metabolic vulnerabilities in rapidly dividing cells.

Untargeted Discovery and Validation of Rare Epigenetic DNA/RNA Modifications

Implement the metabolic (deoxy)ribose-labeling strategy using [U-13C]glucose (which generates 13C5-labeled ribose in vivo) coupled with neutral loss scanning MRM-MS. This workflow, validated in mouse embryonic stem cells, leverages the 1:1 ratio of labeled to unlabeled ribose to confidently identify and quantify trace-level nucleic acid modifications, such as 5-formylcytosine, with a detection limit of 1 in 10^6-10^7 bases, while filtering out analytical artifacts [1]. This is a powerful tool for epigenetic and epitranscriptomic research.

Synthesis of 13C-Labeled Nucleosides and Nucleotides for Structural Biology and NMR

Employ D-Ribose(mixture of isomers)-13C5 as a key starting material for the chemoenzymatic synthesis of uniformly 13C-labeled ribonucleosides and nucleotides. The uniform labeling facilitates high-resolution NMR studies of RNA structure and dynamics, including investigations of the HIV-1 TAR element [1]. The high isotopic enrichment minimizes spectral complexity from 13C-13C coupling, providing cleaner NMR spectra for detailed structural analysis.

Technical Documentation Hub

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